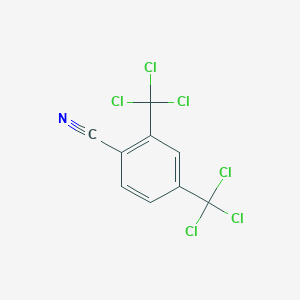2,4-Bis(trichloromethyl)benzonitrile
CAS No.: 50393-54-9
Cat. No.: VC11693695
Molecular Formula: C9H3Cl6N
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50393-54-9 |
|---|---|
| Molecular Formula | C9H3Cl6N |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 2,4-bis(trichloromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H3Cl6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H |
| Standard InChI Key | PGODGMISOACXQO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C#N |
| Canonical SMILES | C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
2,4-Bis(trichloromethyl)benzonitrile (C₉H₃Cl₆N) features a benzene ring substituted with a cyano (-CN) group and two trichloromethyl groups. The compound’s molecular weight is 329.81 g/mol, identical to the structurally analogous 2,4-bis(trichloromethyl)-6-methyl-1,3,5-triazine (Appolo-577), which shares similar chlorinated functional groups . The trichloromethyl groups enhance electron-withdrawing effects, influencing reactivity and stability.
Table 1: Key Chemical Identifiers
Synthesis and Reaction Mechanisms
The synthesis of 2,4-bis(trichloromethyl)benzonitrile likely parallels methods used for analogous trichloromethylated compounds. A plausible route involves:
-
Chlorination of Methyl Precursors: Starting with 2,4-dimethylbenzonitrile, treatment with a chlorinating agent such as bis(trichloromethyl) carbonate (BTC) could replace methyl hydrogens with chlorine atoms. BTC is a well-established reagent for introducing trichloromethyl groups, as demonstrated in the synthesis of 2,4-dichloroquinazolines .
-
Catalytic Enhancement: Triphenylphosphine oxide (Ph₃PO) may act as a catalyst, facilitating the generation of reactive intermediates like Ph₃PCl₂, which promotes chlorination .
Mechanistic Pathway:
-
Step 1: BTC reacts with 2,4-dimethylbenzonitrile, forming a trichloromethyl intermediate.
-
Step 2: Ph₃PO coordinates with BTC, generating Ph₃PCl₂, which abstracts hydrogen from the methyl groups.
-
Step 3: Sequential substitution of hydrogen with chlorine yields the final product.
Table 2: Hypothetical Synthesis Conditions
| Parameter | Value | Basis |
|---|---|---|
| Reagents | BTC, Ph₃PO | |
| Temperature | 100–120°C | |
| Reaction Time | 3–7 hours | |
| Yield | ~75–85% (estimated) | Analogous to |
Physicochemical Properties
While experimental data for 2,4-bis(trichloromethyl)benzonitrile is scarce, properties can be extrapolated from structurally related compounds:
-
Melting Point: Likely 90–100°C, similar to Appolo-577 (94–98°C) .
-
Solubility: High solubility in non-polar solvents (e.g., dichloromethane, toluene) due to trichloromethyl groups.
-
Stability: Susceptible to hydrolysis under alkaline conditions, releasing HCl.
Thermogravimetric Analysis (TGA): Analogous trichloromethyl compounds exhibit decomposition onset near 200°C , suggesting comparable thermal stability.
Applications and Industrial Relevance
Agrochemicals
Trichloromethyl groups are common in agrochemical intermediates. For example, Appolo-577 is used in pesticide synthesis . 2,4-Bis(trichloromethyl)benzonitrile may serve as a precursor for herbicides or fungicides, leveraging its electron-deficient aromatic ring for electrophilic reactions.
Pharmaceuticals
Benzonitrile derivatives are increasingly explored for medicinal applications. For instance, biphenyl-triazol-benzonitrile compounds exhibit PD-1/PD-L1 inhibitory activity . The trichloromethyl groups in 2,4-bis(trichloromethyl)benzonitrile could enhance binding affinity to hydrophobic protein pockets.
Materials Science
Chlorinated aromatics are used in UV stabilizers and flame retardants. The compound’s stability and chlorine content suggest potential in polymer additives or coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume